REACTION_CXSMILES
|
C([O:8]/[N:9]=[C:10]1\[CH2:11][CH2:12][C:13]2[C:18]\1=[CH:17][CH:16]=[C:15]([C:19]1[C:20]([C:27]3[CH:32]=[CH:31][N:30]=[CH:29][CH:28]=3)=[N:21][N:22]([CH2:24][CH2:25][OH:26])[CH:23]=1)[CH:14]=2)C1C=CC=CC=1.Cl.[H][H]>CO.[OH-].[Pd+2].[OH-]>[OH:26][CH2:25][CH2:24][N:22]1[CH:23]=[C:19]([C:15]2[CH:14]=[C:13]3[C:18](=[CH:17][CH:16]=2)[C:10](=[N:9][OH:8])[CH2:11][CH2:12]3)[C:20]([C:27]2[CH:28]=[CH:29][N:30]=[CH:31][CH:32]=2)=[N:21]1 |f:4.5.6|
|
Name
|
|
Quantity
|
31.9 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O\N=C\1/CCC2=CC(=CC=C12)C=1C(=NN(C1)CCO)C1=CC=NC=C1
|
Name
|
|
Quantity
|
38 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
WASH
|
Details
|
the celite was washed with methanol
|
Type
|
ADDITION
|
Details
|
the filtrate treated with a small amount of saturated aqueous sodium bicarbonate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with a 10:1 mixture of dichloromethane-methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCN1N=C(C(=C1)C=1C=C2CCC(C2=CC1)=NO)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:8]/[N:9]=[C:10]1\[CH2:11][CH2:12][C:13]2[C:18]\1=[CH:17][CH:16]=[C:15]([C:19]1[C:20]([C:27]3[CH:32]=[CH:31][N:30]=[CH:29][CH:28]=3)=[N:21][N:22]([CH2:24][CH2:25][OH:26])[CH:23]=1)[CH:14]=2)C1C=CC=CC=1.Cl.[H][H]>CO.[OH-].[Pd+2].[OH-]>[OH:26][CH2:25][CH2:24][N:22]1[CH:23]=[C:19]([C:15]2[CH:14]=[C:13]3[C:18](=[CH:17][CH:16]=2)[C:10](=[N:9][OH:8])[CH2:11][CH2:12]3)[C:20]([C:27]2[CH:28]=[CH:29][N:30]=[CH:31][CH:32]=2)=[N:21]1 |f:4.5.6|
|
Name
|
|
Quantity
|
31.9 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O\N=C\1/CCC2=CC(=CC=C12)C=1C(=NN(C1)CCO)C1=CC=NC=C1
|
Name
|
|
Quantity
|
38 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
WASH
|
Details
|
the celite was washed with methanol
|
Type
|
ADDITION
|
Details
|
the filtrate treated with a small amount of saturated aqueous sodium bicarbonate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with a 10:1 mixture of dichloromethane-methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCN1N=C(C(=C1)C=1C=C2CCC(C2=CC1)=NO)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |